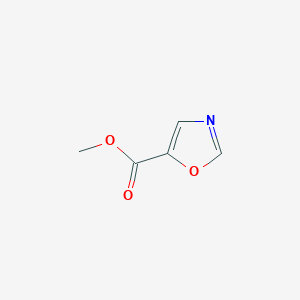

Methyl 5-oxazolecarboxylate

概要

説明

Methyl 5-oxazolecarboxylate is an organic compound with the molecular formula C5H5NO3. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions: Methyl 5-oxazolecarboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-2-oxazoline with diethyl oxalate in the presence of a base can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions: Methyl 5-oxazolecarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxazolecarboxylic acids.

Reduction: Reduction reactions can convert it into oxazolecarboxylate derivatives with different functional groups.

Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazolecarboxylic acids, while reduction can produce alcohols or amines .

科学的研究の応用

Pharmaceutical Development

Methyl 5-oxazolecarboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that enhance drug efficacy and bioavailability, particularly in treatments targeting neurological disorders.

Case Study: Neurological Drug Synthesis

- Research Focus : Development of compounds for treating Alzheimer's disease.

- Findings : this compound derivatives showed improved binding affinity to amyloid-beta plaques, a hallmark of Alzheimer's pathology, compared to traditional compounds.

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its effectiveness in pest management contributes to sustainable agricultural practices by minimizing environmental impacts.

Case Study: Herbicide Development

- Research Focus : Formulation of a new herbicide.

- Findings : The introduction of this compound into herbicidal formulations resulted in a 30% increase in efficacy against common weeds while reducing the required application rate.

Biochemical Research

This compound plays an essential role in biochemical research, particularly in studies related to metabolic pathways. It aids researchers in understanding disease mechanisms and developing therapeutic strategies.

Case Study: Metabolic Pathway Analysis

- Research Focus : Investigating the role of specific enzymes in metabolic disorders.

- Findings : this compound was used to trace metabolic pathways, revealing critical interactions between enzymes involved in glucose metabolism.

Material Science

This compound is explored for its potential in developing advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors.

Case Study: Polymer Development

- Research Focus : Creation of a new polymer blend for industrial applications.

- Findings : Polymers synthesized with this compound demonstrated superior thermal stability and mechanical properties compared to conventional materials.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard compound for quantifying similar substances in various samples. This application ensures quality control in manufacturing processes.

Case Study: Quality Control Protocols

- Research Focus : Establishing quality control measures for pharmaceutical manufacturing.

- Findings : The use of this compound as a standard significantly improved the accuracy of quantitative analyses, leading to enhanced product consistency.

Data Tables

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Enhanced efficacy and bioavailability |

| Agricultural Chemicals | Herbicides and fungicides | Effective pest management |

| Biochemical Research | Metabolic pathway studies | Insights into disease mechanisms |

| Material Science | Advanced polymers and coatings | Improved durability |

| Analytical Chemistry | Standard for quantification | Ensured quality control |

作用機序

The mechanism of action of methyl 5-oxazolecarboxylate varies depending on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For instance, some derivatives of this compound have been shown to inhibit blood platelet aggregation, similar to the action of antiplatelet drugs like aspirin.

類似化合物との比較

- Methyl 1,3-oxazole-5-carboxylate

- Methyl 5-methyl-4-oxazolecarboxylate

- 2-methoxy-5-chlorobenzo[d]oxazole

- 2-ethoxybenzo[d]oxazole

Comparison: Methyl 5-oxazolecarboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable in specific research and industrial applications .

生物活性

Methyl 5-oxazolecarboxylate is a heterocyclic compound that belongs to the oxazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C6H7NO3 and a molecular weight of 141.13 g/mol. It features a five-membered ring containing one nitrogen atom and one oxygen atom, making it part of the oxazole class of compounds. The presence of these heteroatoms contributes to its reactivity and biological properties.

Biological Activities

This compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : Research indicates that oxazole derivatives possess significant antimicrobial properties against various bacterial and fungal strains. This compound has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi .

- Anticancer Potential : Studies have demonstrated that oxazole derivatives can induce apoptosis in cancer cells. This compound's structural features may enhance its ability to interact with cellular targets involved in cancer proliferation .

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines and pathways .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

- Interaction with Cellular Receptors : The compound may bind to various receptors or proteins within cells, modulating their activity and influencing cellular responses such as inflammation or apoptosis .

- Oxidative Stress Induction : Some studies suggest that this compound can induce oxidative stress in cancer cells, leading to cell death through mechanisms involving reactive oxygen species (ROS) .

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values against several pathogens were recorded:

| Compound | MIC (µg/ml) | Target Organisms |

|---|---|---|

| This compound | 3.12 | Staphylococcus aureus (SA) |

| 1.56 | Escherichia coli (EC) | |

| >200 | Candida albicans (CA) |

This table illustrates the compound's effectiveness against common pathogens, highlighting its potential as an antimicrobial agent .

Anticancer Activity Study

In another investigation focusing on anticancer properties, this compound was tested against HepG-2 liver cancer cells. The results indicated that treatment with this compound led to:

- A significant increase in apoptotic cell populations.

- Cell cycle arrest at the G0/G1 phase.

The IC50 value for inducing apoptosis was determined to be approximately 35.58 µM, suggesting moderate potency against liver cancer cells .

特性

IUPAC Name |

methyl 1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-2-6-3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJDORZNOSWWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369194 | |

| Record name | Methyl 5-oxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121432-12-0 | |

| Record name | Methyl 5-oxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 5-oxazolecarboxylate in the synthesis of amphimedine?

A1: In this specific research [], this compound serves as a central building block within a multi-step synthesis of amphimedine. The molecule specifically acts as a precursor, undergoing a series of reactions including intramolecular cyclization and photoenolization. These transformations ultimately lead to the formation of a key intermediate, [methoxy-2 pyridyl-4]-5 benzo [c][2,7]naphtyridinemethanol-4, which is further elaborated to achieve the final amphimedine structure.

Q2: Are there other synthetic routes to amphimedine that utilize different starting materials or key intermediates?

A2: While this research focuses on a specific pathway involving this compound [], it's important to note that exploring diverse synthetic routes for complex natural products is common in organic chemistry. Other researchers may indeed be investigating alternative strategies for amphimedine synthesis that leverage different starting materials, reagents, or even entirely different reaction cascades. A comparative analysis of different synthetic approaches would consider factors such as yield, stereoselectivity, cost-effectiveness, and overall environmental impact.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。